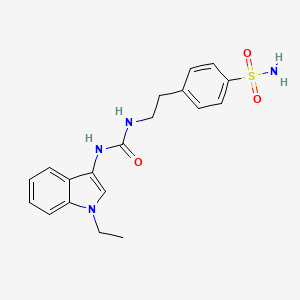
4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide , also known by its chemical structure, is an organic compound. It belongs to the class of sulfonamides and contains an indole moiety. The compound’s systematic name is N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
Synthesis Analysis
The synthesis of this compound involves the reaction between tryptamine (an indole derivative) and ibuprofen (a non-steroidal anti-inflammatory drug, NSAID). The coupling occurs via an amide bond formation using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent. The resulting compound is This compound .
Molecular Structure Analysis
The molecular structure consists of an indole ring, an ethyl group, a ureido linker, and a benzenesulfonamide moiety. The indole ring contributes to its biological activity, while the ureido group connects the indole and benzenesulfonamide portions. The overall structure plays a crucial role in its pharmacological properties .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It can participate in reactions typical of sulfonamides, such as hydrolysis, acylation, and nucleophilic substitution. Understanding its reactivity is essential for drug design and optimization .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
S. Hecht's research on human urinary carcinogen metabolites highlights the significance of studying specific chemical compounds in understanding tobacco-related cancers. The study focuses on the methods and utility of measuring carcinogens and their metabolites, which could relate to the broader context of chemical analysis and its importance in cancer research. This area involves understanding how various chemical compounds, possibly including complex sulfonamides, contribute to carcinogenic processes (Hecht, 2002).
Ethylene and Plant Biology
Research by B. Van de Poel and D. Van Der Straeten on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its role beyond being just a precursor of ethylene, suggests a potential avenue for exploring how related compounds, such as "4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide", might interact with plant biology. Such compounds could influence plant growth, stress responses, or ethylene-related processes (Van de Poel & Van Der Straeten, 2014).
Ethylene Oxide Sterilization
The review on ethylene oxide sterilization by G. C. Mendes, T. Brandão, and Cristina L. M. Silva highlights the importance of ethylene oxide for sterilizing medical devices. This suggests a broader application of ethylene derivatives in medical and healthcare settings, potentially guiding research into similar compounds for sterilization processes or antimicrobial activities (Mendes et al., 2007).
Carbonic Anhydrase Inhibitors
Satya P. Gupta's review on quantitative structure-activity relationships of carbonic anhydrase inhibitors, which include benzenesulfonamides among others, outlines the critical role of sulfonamide derivatives in medicinal chemistry. This body of work suggests a potential research direction in exploring the inhibitory effects of similar compounds on enzymes or receptors, which could have therapeutic implications (Gupta, 2003).
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZVKMRWHANGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
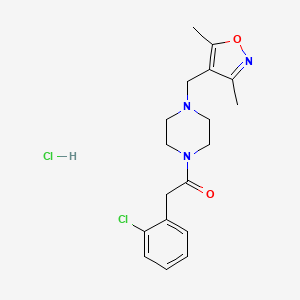
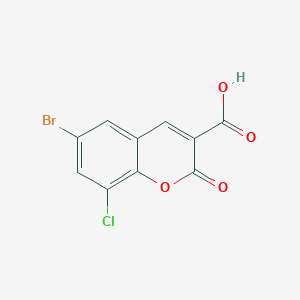
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)

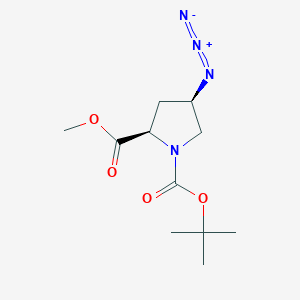
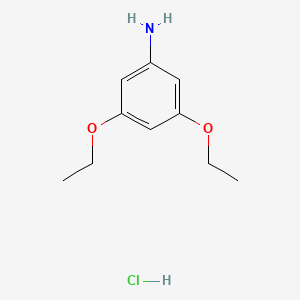
![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)
![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)


![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)
